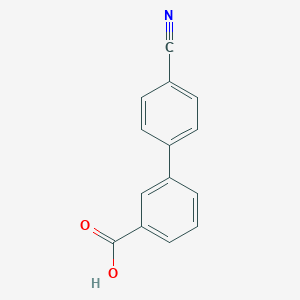

4'-Cyano-biphenyl-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUGFHVTVXLVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374090 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-93-4 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149506-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Cyano-biphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 4'-cyano-biphenyl-3-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document details the preparation of key starting materials and the final coupling step, presenting quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the synthetic workflow.

Overview of the Synthetic Pathway

The principal route for the synthesis of this compound involves the Suzuki-Miyaura coupling of two key intermediates: (4-cyanophenyl)boronic acid and a 3-halobenzoic acid derivative . The most direct approach utilizes 3-bromobenzoic acid. An alternative, often employed to improve solubility and reactivity in the coupling step, involves the use of methyl 3-bromobenzoate, followed by a final hydrolysis step to yield the desired carboxylic acid.

The overall synthetic strategy is outlined below:

Figure 1: Overview of the primary synthetic routes to this compound.

Synthesis of Precursors

Synthesis of 3-Bromo-5-methylbenzoic Acid

This intermediate can be prepared by the oxidation of one of the methyl groups of 1-bromo-3,5-dimethylbenzene using a strong oxidizing agent such as potassium permanganate (KMnO₄).

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 1-Bromo-3,5-dimethylbenzene | 185.06 | 0.081 | 1.0 |

| Potassium Permanganate (KMnO₄) | 158.03 | 0.162 | 2.0 |

| Pyridine | 79.10 | - | Solvent |

| Water | 18.02 | - | Solvent |

Table 1: Quantitative data for the synthesis of 3-bromo-5-methylbenzoic acid.

Experimental Protocol: Oxidation of 1-Bromo-3,5-dimethylbenzene

-

A mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL) is heated to 80°C.

-

Potassium permanganate (25.6 g, 162 mmol) is added in portions over a period of 45 minutes.

-

After the addition is complete, the reaction mixture is maintained at 80°C for an additional 1.5 hours.

-

The hot solution is then filtered to remove manganese dioxide.

-

The filtrate is acidified with concentrated hydrochloric acid.

-

The aqueous solution is extracted with ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 3-bromo-5-methylbenzoic acid. A typical reported yield is around 60%.

Synthesis of (4-Cyanophenyl)boronic Acid

This key boronic acid derivative is synthesized from 4-bromobenzonitrile via a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 4-Bromobenzonitrile | 182.02 | 0.50 | 1.0 |

| n-Butyllithium (n-BuLi) | 64.06 | 0.567 | 1.13 |

| Trimethyl borate | 103.91 | 0.78 | 1.56 |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent |

Table 2: Quantitative data for the synthesis of (4-cyanophenyl)boronic acid.

Experimental Protocol: Synthesis of (4-Cyanophenyl)boronic Acid

-

4-Bromobenzonitrile (91 g, 0.50 mol) is dissolved in anhydrous tetrahydrofuran (THF) (1.1 L) at room temperature.

-

The solution is cooled to -100°C.

-

A 1.6 M solution of n-butyllithium in hexane (355 mL, 0.567 mol) is added slowly over 15 minutes, maintaining the internal temperature between -105°C and -93°C.

-

Trimethyl borate (81 g, 0.78 mol) is then added to the reaction mixture.

-

The reaction mixture is allowed to slowly warm to room temperature.

-

Upon completion of the reaction, the mixture is acidified to pH 2.2 with 4N HCl.

-

The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

-

The crude solid is purified by dissolving in 1N NaOH, washing with an organic solvent, re-acidifying the aqueous phase to pH 2.2 with 4N HCl, and extracting the product. The combined organic extracts are concentrated to give 4-cyanophenylboronic acid. A reported yield for this procedure is approximately 59.9%.

Suzuki-Miyaura Cross-Coupling and Product Formation

The central step in this synthesis is the palladium-catalyzed cross-coupling of 3-bromobenzoic acid with (4-cyanophenyl)boronic acid. To avoid potential complications with the free carboxylic acid, the reaction can be performed on the corresponding methyl ester, followed by hydrolysis.

Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling of Methyl 3-Bromobenzoate and (4-Cyanophenyl)boronic Acid

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Methyl 3-Bromobenzoate | 215.04 | 1.0 | 1.0 |

| (4-Cyanophenyl)boronic Acid | 146.94 | 1.2 | 1.2 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.57 | 0.03-0.05 | 0.03-0.05 |

| Base (e.g., K₂CO₃) | 138.21 | 2.0-3.0 | 2.0-3.0 |

| Solvent System | - | - | - |

Table 3: Representative quantitative data for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

In a round-bottom flask, combine methyl 3-bromobenzoate (1.0 mmol), (4-cyanophenyl)boronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol), and a base like potassium carbonate (2.0-3.0 mmol).

-

Add a degassed solvent system, for example, a mixture of toluene and water or dioxane and water.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, methyl 4'-cyano-biphenyl-3-carboxylate, is purified by column chromatography on silica gel.

Hydrolysis of Methyl 4'-Cyano-biphenyl-3-carboxylate

The final step, if starting from the methyl ester, is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| Methyl 4'-Cyano-biphenyl-3-carboxylate | 237.25 | 1.0 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.5-2.0 | 1.5-2.0 |

| Methanol/Water | - | - | Solvent |

Table 4: Quantitative data for the hydrolysis of the methyl ester.

Experimental Protocol: Saponification of the Methyl Ester

-

Dissolve methyl 4'-cyano-biphenyl-3-carboxylate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization based on the specific scale and purity requirements of their application.

A Technical Guide to the Suzuki Coupling Synthesis of 4'-Cyano-biphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4'-Cyano-biphenyl-3-carboxylic acid via the Suzuki-Miyaura cross-coupling reaction. This biphenyl scaffold is a valuable building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, a summary of relevant quantitative data from analogous reactions, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

While specific data for the synthesis of this compound is not extensively published, the following table summarizes yields for the Suzuki coupling of 3-bromobenzoic acid with various arylboronic acids under aqueous conditions, providing an expected range of efficiency for this transformation.[4]

| Entry | Arylboronic Acid Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | Biphenyl-3-carboxylic acid | 95 |

| 2 | 4-Methylphenylboronic acid | 4'-Methyl-biphenyl-3-carboxylic acid | 92 |

| 3 | 4-Methoxyphenylboronic acid | 4'-Methoxy-biphenyl-3-carboxylic acid | 99 |

| 4 | 4-Fluorophenylboronic acid | 4'-Fluoro-biphenyl-3-carboxylic acid | 89 |

Experimental Protocols

Two detailed protocols for the Suzuki coupling reaction are provided below. Protocol 1 describes a general method in an aqueous medium at room temperature, which is environmentally benign. Protocol 2 outlines a procedure using a classic organic solvent system with heating.

Protocol 1: Aqueous Room Temperature Suzuki Coupling

This protocol is adapted from a highly efficient and green method utilizing water as the solvent.[4][5]

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 201.0 mg)

-

4-Cyanophenylboronic acid (1.2 mmol, 176.3 mg)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%, ~2.9 mg) or a similar water-soluble palladium catalyst

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

-

Distilled water (5.0 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid, 4-cyanophenylboronic acid, the palladium catalyst, and potassium carbonate.

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 to 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, a precipitate of the product will form.

-

Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Suzuki Coupling in an Organic/Aqueous System

This protocol is a more traditional approach that may be necessary for less reactive substrates.[4]

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 201.0 mg)

-

4-Cyanophenylboronic acid (1.2 mmol, 176.3 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 4.5 mg)

-

Triphenylphosphine (PPh₃) (4 mol%, 10.5 mg) or a suitable phosphine ligand

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)

-

Toluene (8 mL)

-

Water (2 mL)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 3-bromobenzoic acid, 4-cyanophenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvents (toluene and water) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization: Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for Suzuki coupling synthesis.

References

Spectroscopic Characterization of 4'-Cyano-biphenyl-3-carboxylic Acid: A Technical Guide

Abstract

This technical whitepaper provides a detailed overview of the spectroscopic characterization of 4'-Cyano-biphenyl-3-carboxylic acid. The document outlines the predicted Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for the compound. Detailed experimental protocols for acquiring this data are provided for researchers in drug development and materials science. Furthermore, a logical workflow for the spectroscopic analysis process is visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile group (-C≡N), and a carboxylic acid group (-COOH). This unique combination of functional groups makes it a valuable building block in the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. Accurate spectroscopic characterization is critical for verifying the identity, purity, and structure of this compound in any research or development setting. This guide provides an in-depth summary of its expected spectroscopic signature.

Compound Details:

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4'-(Cyano)biphenyl-3-carboxylic acid | |

| CAS Number | 149506-93-4 | |

| Molecular Formula | C₁₄H₉NO₂ | |

| Molecular Weight | 223.23 g/mol |

| Chemical Structure | | |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by the characteristic vibrations of the carboxylic acid and nitrile functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| ~3100 - 3000 | C-H Stretch | Aromatic | Medium, Sharp |

| ~2230 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1300 | C-O Stretch | Carboxylic Acid | Medium |

| ~920 | O-H Bend | Carboxylic Acid | Broad, Medium |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern in the aromatic region due to the disubstituted biphenyl rings. The carboxylic acid proton will appear as a highly deshielded, broad singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| 8.0 - 8.5 | Multiplet | 4H | Aromatic Protons (ortho to COOH and CN) |

| 7.6 - 7.9 | Multiplet | 4H | Remaining Aromatic Protons |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Due to the lack of symmetry, all 14 carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C=O (Carboxylic Acid) |

| 145 - 120 | Aromatic C-H and C-C |

| ~118 | C≡N (Nitrile) |

| ~110 | Aromatic C-CN |

Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.

| m/z | Ion | Notes |

| 223.06 | [M]⁺ | Molecular Ion |

| 206.06 | [M-OH]⁺ | Loss of hydroxyl radical |

| 195.07 | [M-CO]⁺ | Loss of carbon monoxide |

| 178.06 | [M-COOH]⁺ | Loss of carboxyl group |

| 152.06 | [M-COOH, -CN]⁺ | Loss of carboxyl and cyano groups |

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of solid organic compounds like this compound.

FTIR Spectroscopy Protocol

-

Sample Preparation: A small amount of the dried sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, IR grade) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Mode: Transmittance.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable. For high-resolution mass spectrometry (HRMS), Electrospray Ionization (ESI) is a common method.

-

Ionization: Electron Ionization (EI) is a standard technique for generating the mass spectrum, typically at 70 eV.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

Caption: Workflow for the Spectroscopic Characterization.

Caption: Logical Flow for Structure Elucidation from Spectra.

Conclusion

While experimental data is pending, this guide establishes a comprehensive predictive framework for the spectroscopic characterization of this compound. The predicted data from FTIR, NMR, and Mass Spectrometry are highly characteristic and, when taken together, should allow for unambiguous identification of the compound. The provided protocols offer standardized methods for data acquisition, ensuring that researchers can generate reliable and reproducible results. This technical guide serves as a foundational resource for scientists and professionals working with this versatile chemical compound.

An In-depth Technical Guide to the ¹H NMR Analysis of 4'-Cyano-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Cyano-biphenyl-3-carboxylic acid. The content herein is intended to serve as a comprehensive resource for the structural elucidation and analytical characterization of this and structurally related compounds.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons of this compound. These predictions are based on the analysis of structurally similar compounds, including 4-cyanobiphenyl and 3-biphenylcarboxylic acid, and take into account the electronic effects of the cyano and carboxylic acid functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.25 | t (triplet) | ~1.7 |

| H-4 | ~8.15 | ddd (doublet of doublet of doublets) | ~7.8, 1.7, 1.1 |

| H-5 | ~7.65 | t (triplet) | ~7.8 |

| H-6 | ~7.90 | ddd (doublet of doublet of doublets) | ~7.8, 1.7, 1.1 |

| H-2', H-6' | ~7.80 | d (doublet) | ~8.5 |

| H-3', H-5' | ~7.70 | d (doublet) | ~8.5 |

| -COOH | >12.0 | br s (broad singlet) | - |

Note: Predicted values are for a spectrum recorded in a solvent such as DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the downfield shift of the acidic proton, which avoids overlap with other signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm.

-

Standard: If quantitative analysis is required, a known amount of an internal standard can be added to the sample. For routine structural confirmation, an internal standard is not typically necessary as the residual solvent peak can be used for referencing.

2.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the aromatic signals.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Acquisition Parameters: Set the following typical parameters for a ¹H NMR experiment:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-14 ppm).

-

-

Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

2.3. Data Processing

-

Fourier Transform: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The exact chemical shift of each peak is identified.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the assignment of proton signals in the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the assignment of ¹H NMR signals.

This structured approach, combining predictive data, a robust experimental protocol, and a clear analytical workflow, provides a solid foundation for the successful ¹H NMR analysis of this compound in a research and development setting.

An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 4'-Cyano-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4'-Cyano-biphenyl-3-carboxylic acid. Due to the absence of publicly available experimental data for this specific compound, this document focuses on a predicted spectrum derived from established principles of NMR spectroscopy and chemical shift theory. This guide is intended to serve as a valuable reference for researchers working with similar molecular scaffolds.

Predicted 13C NMR Data

The 13C NMR spectrum of this compound is predicted to exhibit 13 distinct signals, corresponding to the 13 chemically non-equivalent carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each carbon, including hybridization, and the inductive and resonance effects of the cyano and carboxylic acid substituents. Quaternary carbons, those without directly attached protons, are expected to show signals of lower intensity.[1][2]

The predicted chemical shifts are summarized in the table below. The numbering of the carbon atoms corresponds to the chemical structure diagram.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Notes |

| C1 | ~142 | Quaternary | Attached to the second phenyl ring. |

| C2 | ~129 | Tertiary (CH) | |

| C3 | ~131 | Quaternary | Attached to the carboxylic acid group. |

| C4 | ~130 | Tertiary (CH) | |

| C5 | ~128 | Tertiary (CH) | |

| C6 | ~132 | Tertiary (CH) | |

| C1' | ~145 | Quaternary | Attached to the first phenyl ring. |

| C2' | ~128 | Tertiary (CH) | |

| C3' | ~133 | Tertiary (CH) | |

| C4' | ~112 | Quaternary | Attached to the cyano group. |

| C5' | ~133 | Tertiary (CH) | |

| C6' | ~128 | Tertiary (CH) | |

| C=O | ~168 | Quaternary | Carboxylic acid carbonyl.[3] |

| C≡N | ~118 | Quaternary | Nitrile carbon.[2] |

Note: These are predicted values and may differ from experimental results.

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the predicted 13C NMR data.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring a 13C NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

-

Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent.

-

A common and effective solvent for this compound would be deuterated dimethyl sulfoxide (DMSO-d6) due to the presence of the carboxylic acid proton. Deuterated chloroform (CDCl3) could also be used, although the carboxylic acid proton may exchange with residual water.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). Broadband decoupling is used to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[4]

-

Pulse Program: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[1]

-

Acquisition Time (AT): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR.[5] A typical range is from a few hundred to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum. If the solvent is DMSO-d6, its residual peak appears at approximately 39.52 ppm. If CDCl3 is used, its residual peak is at approximately 77.16 ppm.[1][2] Tetramethylsilane (TMS) can be added as an internal standard and its signal is set to 0.0 ppm.

-

Integrate the peaks if relative intensities of non-quaternary carbons are of interest (note: standard 13C NMR is generally not quantitative for peak areas).

Logical Workflow for Spectrum Prediction

The prediction of the 13C NMR chemical shifts for this compound follows a logical workflow based on fundamental NMR principles.

This guide provides a foundational understanding of the expected 13C NMR spectrum of this compound. While the provided data is predictive, it serves as a robust starting point for spectral analysis and interpretation in the fields of chemical research and drug development. Experimental verification is recommended for definitive structural elucidation.

References

Mass Spectrometry of 4'-Cyano-biphenyl-3-carboxylic acid: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4'-Cyano-biphenyl-3-carboxylic acid, a molecule of interest in pharmaceutical and materials science research. The guide details theoretical fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI), offers detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents predicted quantitative data for key fragments. Visual diagrams of the fragmentation pathways and experimental workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile (-CN) group, and a carboxylic acid (-COOH) group. This unique combination of functional groups imparts specific chemical properties that are leveraged in various fields, including the development of novel pharmaceuticals and liquid crystals. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of this and related compounds. This guide outlines the expected mass spectrometric behavior of this compound and provides practical guidance for its analysis.

Molecular Structure:

Theoretical Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer is dictated by its functional groups and the ionization technique employed. Aromatic systems like biphenyl tend to be stable, often resulting in a prominent molecular ion peak.[2][3] The carboxylic acid and cyano groups, however, provide specific sites for characteristic cleavages.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[4][5][6][7][8] The resulting mass spectrum provides a detailed fingerprint of the molecule's structure. For this compound, the molecular ion (M⁺˙) at m/z 223 is expected to be observed. Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH).[9][10][11][12] The nitrile group can be lost as a cyano radical (•CN) or as hydrogen cyanide (HCN).[2]

Predicted Major Fragments under EI:

| m/z | Proposed Fragment Identity | Neutral Loss |

| 223 | [C₁₄H₉NO₂]⁺˙ (Molecular Ion) | - |

| 206 | [M - OH]⁺ | •OH (17 Da) |

| 178 | [M - COOH]⁺ | •COOH (45 Da) |

| 197 | [M - CN]⁺ | •CN (26 Da) |

| 152 | [Biphenyl]⁺˙ | C₂HNO₂ (71 Da) |

Below is a proposed fragmentation pathway for this compound under Electron Ionization.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique, ideal for polar and thermally labile molecules.[5][13] For carboxylic acids, ESI is typically performed in negative ion mode, leading to the formation of a deprotonated molecule [M-H]⁻.[14][15] Collision-induced dissociation (CID) of this precursor ion can then be used to obtain structural information. A common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂).[14]

Predicted Major Ions under Negative Mode ESI-MS/MS:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 222 ([M-H]⁻) | 178 | CO₂ (44 Da) |

| 222 ([M-H]⁻) | 196 | CN radical and H atom (26 Da) |

The following diagram illustrates the logical flow of an ESI-MS/MS experiment for this compound.

Experimental Protocols

The choice between GC-MS and LC-MS for the analysis of this compound depends on the sample matrix and the goals of the analysis. Due to its polarity and relatively low volatility, LC-MS is generally the preferred method. However, with appropriate derivatization, GC-MS can also be a powerful tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general approach for the analysis of this compound using a standard reverse-phase LC system coupled to a mass spectrometer with an ESI source.

3.1.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create calibration standards. A typical concentration range for analysis is 10 ng/mL to 1000 ng/mL.

-

Matrix Samples: For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[3][12]

3.1.2. LC-MS Parameters

| Parameter | Condition |

| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.0 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 350 °C |

| Nebulizer Pressure | 40 psi |

| Scan Mode | Full Scan (m/z 50-300) and/or MS/MS of m/z 222 |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct analysis of carboxylic acids by GC-MS is often challenging due to their polarity and low volatility.[16][17] Derivatization to form a more volatile ester or silyl ether is typically required.[2][16][17]

3.2.1. Derivatization (Esterification with BF₃/Methanol)

-

Sample Preparation: Aliquot a known amount of the sample (e.g., 100 µL of a solution) into a reaction vial and evaporate to dryness under a stream of nitrogen.

-

Reagent Addition: Add 200 µL of 14% Boron Trifluoride in Methanol.

-

Reaction: Cap the vial and heat at 60 °C for 30 minutes.

-

Extraction: After cooling, add 500 µL of hexane and 200 µL of saturated sodium chloride solution. Vortex and centrifuge.

-

Analysis: Transfer the upper hexane layer containing the methyl ester derivative to a GC vial for analysis.

3.2.2. GC-MS Parameters

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Scan Mode | Full Scan (m/z 40-400) |

The following diagram illustrates a typical workflow for GC-MS analysis involving derivatization.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns under both EI and ESI conditions offer a basis for structural confirmation. The detailed LC-MS and GC-MS protocols serve as a starting point for method development, which should be optimized based on the specific instrumentation and analytical requirements. The combination of theoretical knowledge and practical experimental guidance presented here is intended to support researchers in the successful analysis of this and structurally related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tecan.com [tecan.com]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]

- 15. researchgate.net [researchgate.net]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

Crystal Structure Analysis of 4'-Cyano-biphenyl-3-carboxylic Acid: A Technical Overview

Note to the Reader: As of the latest searches of prominent crystallographic databases, a complete, publicly available crystal structure determination for 4'-Cyano-biphenyl-3-carboxylic acid could not be located. This technical guide will therefore present a comprehensive crystal structure analysis of a closely related and structurally significant compound: 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate . The methodologies and data presented herein serve as a detailed, illustrative example of the crystallographic analysis pipeline relevant to this class of cyanobiphenyl derivatives.

This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth data and experimental protocols to facilitate understanding of the solid-state structure and intermolecular interactions of cyanobiphenyl compounds.

Introduction to Cyanobiphenyl Scaffolds

Cyanobiphenyl derivatives are a class of organic molecules that have garnered significant interest in materials science and medicinal chemistry. Their rigid, aromatic core, combined with the polar cyano group, imparts unique electronic and self-assembly properties. In the context of drug discovery, the biphenyl scaffold is a common pharmacophore, and understanding its three-dimensional structure is crucial for rational drug design and the development of structure-activity relationships. X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, packing, and non-covalent interactions.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, crystallization, and structural determination of the illustrative compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.[1][2][3]

Synthesis and Crystallization

A mixture of 3-(benzyloxy)benzoic acid (1 equivalent, 0.228 g) and 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile (1 equivalent, 0.195 g) was prepared. To this, dicyclohexylcarbodiimide (1.2 equivalents) and a catalytic amount of dimethylaminopyrimidine were added. The reaction mixture was stirred in dry dichloromethane at room temperature overnight.[1]

Following the completion of the reaction, the resulting product mass was purified using column chromatography with silica gel and chloroform as the eluent. The crude product was then recrystallized from a chloroform solution to yield colorless, block-like single crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data for the single crystal was collected on a diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved and refined using established crystallographic software packages.

Data Presentation: Crystallographic Information

The quantitative data obtained from the crystal structure analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂₇H₁₉NO₃ |

| Formula Weight | 405.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.4289 (10) |

| b (Å) | 9.6739 (9) |

| c (Å) | 11.8384 (13) |

| β (°) | 108.385 (4) |

| Volume (ų) | 1023.3 (2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.317 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 424 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.059, wR₂ = 0.123 |

Data sourced from the crystallographic study of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.[1][2][3]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| O1—C14 | 1.362 (3) | C8—C13 | 1.391 (3) |

| O2—C14 | 1.206 (3) | C9—C10 | 1.385 (3) |

| O3—C17 | 1.370 (3) | C10—C11 | 1.384 (3) |

| O3—C21 | 1.450 (3) | C11—C12 | 1.387 (3) |

| N1—C1 | 1.141 (3) | C12—C13 | 1.388 (3) |

| C1—C2 | 1.442 (3) | C14—C15 | 1.485 (3) |

| C2—C7 | 1.392 (3) | C15—C20 | 1.391 (3) |

| C4—C5 | 1.386 (3) | C18—C19 | 1.381 (4) |

| C7—C8 | 1.486 (3) | C22—C27 | 1.383 (4) |

Values represent a selection of key bond lengths from the refined crystal structure.[3]

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) | Angle | Degree (°) |

| C17—O3—C21 | 117.7 (2) | C10—C11—C12 | 120.1 (2) |

| N1—C1—C2 | 178.9 (3) | C7—C12—C11 | 121.2 (2) |

| C3—C2—C7 | 121.1 (2) | C8—C13—C12 | 120.9 (2) |

| C6—C5—C8 | 121.0 (2) | O2—C14—O1 | 123.1 (2) |

| C5—C8—C13 | 121.3 (2) | O2—C14—C15 | 125.4 (2) |

| C5—C8—C9 | 121.2 (2) | O1—C14—C15 | 111.5 (2) |

| C13—C8—C9 | 117.5 (2) | C16—C15—C20 | 118.6 (2) |

Values represent a selection of key bond angles from the refined crystal structure.[3]

Structural Commentary

In the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the two aromatic rings of the biphenyl unit is 38.14 (2)°.[1][2][3] This twist is a common feature in biphenyl systems and is a result of steric hindrance between the ortho-hydrogens on adjacent rings. The molecule exhibits a C—O—C—C torsion angle in the benzyloxy benzene fragment of 179.1 (2)°, indicating a nearly anti-periplanar conformation.[1][2]

The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, a C—H⋯O interaction links molecules into chains propagating along the[4] direction.[1][2] Additionally, C—H⋯π and π–π stacking interactions contribute to the overall stability of the crystal lattice, with a centroid-to-centroid distance of 3.9282 (19) Å between stacked aromatic rings.[1][3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of a cyanobiphenyl compound.

Caption: Experimental workflow from synthesis to crystal structure determination.

Signaling Pathways

No established signaling pathways or specific biological targets directly modulated by this compound or the illustrative compound 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate were identified in the reviewed literature. Therefore, a signaling pathway diagram is not applicable at this time. The primary characterization of these compounds in the provided context is focused on their chemical synthesis and solid-state structural properties.

Conclusion

While the specific crystal structure of this compound is not currently available in public databases, a detailed analysis of the closely related compound 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate provides significant insight into the structural characteristics of this molecular class. The experimental protocols and data presented offer a robust framework for researchers working on the synthesis and crystallographic analysis of similar cyanobiphenyl derivatives. The study of such structures is fundamental to understanding their physicochemical properties and potential applications in materials science and medicinal chemistry.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. BindingDB BDBM636723 (S) N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(1-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperidin-4-yloxy)-2-hydroxy-2-methylpropanamide ::US11826430, Compound 1.5 [bindingdb.org]

Technical Guide: Physicochemical Properties of 4'-Cyano-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4'-Cyano-biphenyl-3-carboxylic acid, a biochemical compound relevant to proteomics and drug discovery research. This document summarizes key data, outlines general experimental protocols for property determination, and presents a logical workflow for physicochemical characterization.

Core Physicochemical Data

This compound is identified by the CAS Number 149506-93-4.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 149506-93-4 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] (for isomer) |

| Storage | Sealed in dry, Room Temperature | [3] (for isomer) |

Note: Data for appearance and storage conditions are based on the closely related isomer, 4'-Cyano-biphenyl-4-carboxylic acid, and are provided for general guidance.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound like this compound are crucial for reproducible research. Below are generalized, standard methodologies for key parameters.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This method involves heating a small sample in a capillary tube at a controlled rate.

-

Methodology:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, often with a heated oil bath or metal block, alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Solubility Assessment (Shake-Flask Method)

-

Principle: This method determines the saturation concentration of a compound in a specific solvent. Carboxylic acids are generally soluble in organic solvents, with solubility in aqueous solutions decreasing as the carbon chain length increases.[4]

-

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

pKa Determination (Potentiometric Titration)

-

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized. Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.

-

Methodology:

-

A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a novel chemical compound, from initial synthesis to final data analysis.

Caption: A logical workflow for the synthesis, purification, identification, and physicochemical property determination of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4'-Cyano-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 4'-Cyano-biphenyl-3-carboxylic acid, a key consideration for its potential development as a pharmaceutical agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and data presentation formats that are critical for its physicochemical characterization.

Physicochemical Properties

This compound is a biphenyl derivative containing both a cyano and a carboxylic acid functional group.[1][2] These functional groups are anticipated to significantly influence its solubility, stability, and potential biological activity.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | - |

| pKa (predicted) | ~4 | - |

Note: Predicted values are based on the chemical structure and require experimental verification.

Solubility Assessment

A thorough understanding of the solubility of this compound in various solvents and conditions is fundamental for formulation development, bioavailability, and in-vitro assay design.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound

-

Solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Acetone, Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0.

-

Shaking incubator or orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

-

Prepare separate sets of vials for each temperature to be studied (e.g., 25 °C and 37 °C).

-

-

Equilibration:

-

Place the vials in a shaking incubator set at the desired temperature.

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC-UV method (see Section 4.1 for a general method).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the original solubility in each solvent, taking into account the dilution factor.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table.

Table 2: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | 25 | Data | Data |

| Purified Water | 37 | Data | Data |

| Methanol | 25 | Data | Data |

| Ethanol | 25 | Data | Data |

| Acetonitrile | 25 | Data | Data |

| Acetone | 25 | Data | Data |

| PBS (pH 5.0) | 37 | Data | Data |

| PBS (pH 7.4) | 37 | Data | Data |

| PBS (pH 9.0) | 37 | Data | Data |

Note: "Data" indicates where experimentally determined values should be placed.

pH-Solubility Profile

The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent.

Experimental Workflow for pH-Solubility Profiling

Caption: Workflow for determining the pH-solubility profile.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Heat the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 40-60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep the solutions at room temperature for a defined period, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C, 100 °C) for a defined period. Also, expose a solution of the compound to heat.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method (see Section 4.1). Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products. An HPLC-MS system is highly recommended for the identification of degradation products.

-

Data Presentation:

Summarize the results of the forced degradation studies in a table.

Table 3: Illustrative Forced Degradation Results for this compound

| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | Number of Degradants | Major Degradant RRT |

| 0.1 M HCl (60 °C) | 24 | Data | Data | Data | Data |

| 1 M NaOH (RT) | 12 | Data | Data | Data | Data |

| 3% H₂O₂ (RT) | 24 | Data | Data | Data | Data |

| Thermal (80 °C, solid) | 48 | Data | Data | Data | Data |

| Photolytic (ICH Q1B) | - | Data | Data | Data | Data |

Note: "Data" indicates where experimentally determined values should be placed. RRT = Relative Retention Time.

Logical Flow for Stability Assessment

Caption: Logical workflow for forced degradation studies.

Analytical Methodology

A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility and stability samples.

Proposed Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound from its potential process impurities and degradation products.

Table 4: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Note: This is a starting method and may require optimization for specific degradation products.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been reported, compounds with similar structural motifs, such as biphenyls and carboxylic acids, have been shown to interact with various biological targets. For instance, some carboxylic acids are known to modulate pathways involved in inflammation and metabolism. Further research, such as in-vitro screening against a panel of kinases or nuclear receptors, would be necessary to elucidate any potential biological activity and signaling pathway modulation.

Hypothetical Signaling Pathway Interaction

References

An In-depth Technical Guide to the Thermal Properties of Cyanobiphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of cyanobiphenyl carboxylic acids, a class of molecules with significant potential in materials science and drug delivery systems. Their unique liquid crystalline behavior, driven by molecular structure and intermolecular interactions, is critical to their function and application. This document details the experimental methodologies used to characterize their thermal behavior and presents available quantitative data to inform further research and development.

Introduction to Cyanobiphenyl Carboxylic Acids

Cyanobiphenyl carboxylic acids are calamitic (rod-shaped) molecules that exhibit liquid crystal phases. Their structure, consisting of a rigid biphenyl core, a polar cyano (-CN) group, and a carboxylic acid (-COOH) group, imparts a unique combination of properties. The rigid core and polar groups promote the long-range orientational order characteristic of liquid crystals, while the carboxylic acid moiety allows for hydrogen bonding, which can significantly influence the thermal stability and phase behavior of these materials. The interplay of these structural features leads to the formation of various mesophases, such as nematic and smectic phases, over specific temperature ranges.

Thermal Analysis Techniques: Experimental Protocols

The characterization of the thermal properties of cyanobiphenyl carboxylic acids relies on a suite of analytical techniques. The most critical of these are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting from a solid to a liquid crystal phase or clearing from a liquid crystal to an isotropic liquid, are accompanied by endothermic or exothermic events that are detected by the instrument.[1]

Detailed Methodology:

-

Sample Preparation: A small amount of the cyanobiphenyl carboxylic acid sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

-

Heating from a sub-ambient temperature (e.g., 0°C) to a temperature well above the clearing point (e.g., 200°C) at a constant rate (e.g., 10°C/min).

-

Holding at the high temperature for a short period (e.g., 2-5 minutes) to ensure complete melting and to erase any thermal history.

-

Cooling back to the starting temperature at the same rate.

-

-

Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine:

-

Transition Temperatures (°C): The onset or peak of an endothermic or exothermic event corresponds to a phase transition.

-

Enthalpy of Transition (ΔH, J/g or kJ/mol): The area under the transition peak is integrated to quantify the heat absorbed or released during the transition.

-

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the compounds by measuring changes in mass as a function of temperature.

Principle: TGA records the mass of a sample as it is heated in a controlled atmosphere. A loss in mass indicates decomposition of the material.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition, which is a measure of the material's thermal stability.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification and characterization of liquid crystal phases.

Principle: Liquid crystal phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of liquid crystal phase (e.g., nematic, smectic A, smectic C).[2]

Detailed Methodology:

-

Sample Preparation: A small amount of the cyanobiphenyl carboxylic acid is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling: The slide is placed on a hot stage, which allows for precise control of the sample temperature.

-

Observation: The sample is observed through the polarized light microscope as it is heated and cooled.

-

Phase Identification: The different liquid crystal phases are identified by their characteristic optical textures. For example, the nematic phase often exhibits a "schlieren" or "threaded" texture.

Quantitative Thermal Data

For context, the table below presents data for a related series of 4-(4-alkyloxyphenylazo) benzoic acids, which also feature a carboxylic acid group and exhibit liquid crystalline behavior. This data illustrates the typical range of transition temperatures and the types of phases observed.

| Compound (n = alkyl chain length) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) |

| n = 6 | 196 | 230 | Nematic, Smectic |

| n = 7 | 190 | 228 | Nematic, Smectic |

| n = 8 | 186 | 225 | Nematic, Smectic |

| n = 9 | 180 | 220 | Nematic, Smectic |

| n = 10 | 175 | 215 | Nematic, Smectic |

| n = 18 | 237 | - | Smectic |

Data adapted from a study on 4-(4-alkyloxyphenylazo) benzoic acids.[4]

Visualizing Experimental Workflows

To further clarify the relationships between the characterization techniques and the analysis of cyanobiphenyl carboxylic acids, the following diagrams illustrate the typical experimental workflows.

Caption: Workflow for the thermal analysis of cyanobiphenyl carboxylic acids.

Caption: Logical relationship of phases during heating and cooling cycles.

Conclusion

The thermal properties of cyanobiphenyl carboxylic acids are a critical aspect of their potential applications in advanced materials and drug delivery. The combination of a rigid, polar core with the hydrogen-bonding capability of the carboxylic acid group gives rise to a rich variety of liquid crystalline behaviors. A thorough characterization using DSC, TGA, and POM is essential to understand the phase transitions, thermal stability, and mesophase morphology of these compounds. While a complete homologous series dataset for cyanobiphenyl carboxylic acids is not yet fully compiled in the literature, the established methodologies and the understanding of structure-property relationships in related compounds provide a strong foundation for future research in this promising area.

References

An In-depth Technical Guide to the Electronic Properties of 4'-Cyano-biphenyl-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyano-biphenyl-3-carboxylic acid is a bifunctional organic molecule featuring a biphenyl backbone, a nitrile (-CN) group, and a carboxylic acid (-COOH) group. This unique combination of functional groups imparts interesting electronic and structural properties, making it a molecule of significant interest in materials science and drug development. The rigid biphenyl structure provides a conjugated system, while the electron-withdrawing nitrile group and the versatile carboxylic acid group allow for a wide range of chemical modifications and applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing theoretical and experimental methodologies for their determination.

Core Electronic Properties

The electronic properties of organic molecules are primarily governed by the distribution and energy of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic behavior.

While specific experimental data for this compound is not extensively available in the public domain, its electronic properties can be reliably predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for such predictions.

Table 1: Predicted Electronic Properties of this compound (Computational Data)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -2.0 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (Band Gap) | ~ 4.5 eV | Determines the energy required for electronic excitation; influences optical and electronic properties. |

| Dipole Moment | ~ 4-5 Debye | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

Note: These values are representative and are based on DFT calculations (B3LYP functional, 6-31G(d,p) basis set) for structurally similar cyanobiphenyl derivatives. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Scheme:

(4-cyanophenyl)boronic acid + 3-bromobenzoic acid → this compound

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-bromobenzoic acid (1 equivalent) and (4-cyanophenyl)boronic acid (1.1 equivalents) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

-

Base Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3 equivalents), to the reaction mixture.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents), to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Figure 1: Synthetic workflow for this compound.

Experimental Determination of Electronic Properties

Cyclic Voltammetry (CV):

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials (and subsequently estimate the HOMO and LUMO energy levels) of a molecule.

-

Sample Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential of the working electrode linearly with time between a set range and record the resulting current. The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons from the HOMO and to the LUMO, respectively.

-

Data Analysis: The onset potentials of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referencing a standard compound like ferrocene.

UV-Visible Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, from which the HOMO-LUMO gap can be estimated.

-